Hydrocortisonbutyrat

Übersicht

Beschreibung

Hydrocortisone butyrate is a corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This compound is a derivative of hydrocortisone, which is a naturally occurring glucocorticoid produced by the adrenal cortex .

Wissenschaftliche Forschungsanwendungen

Hydrocortisonbutyrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.

Biologie: Wird in Zellkulturstudien eingesetzt, um die Auswirkungen von Kortikosteroiden auf die Zellproliferation und -differenzierung zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an den zytosolischen Glukokortikoidrezeptor. Der Rezeptor-Liganden-Komplex transloziert dann in den Zellkern, wo er an Glukokortikoid-Response-Elemente in den Promotorregionen von Zielgenen bindet. Diese Bindung moduliert die Transkription von Genen, die an entzündlichen und Immunantworten beteiligt sind, was zu einer verringerten Produktion von pro-inflammatorischen Zytokinen und anderen Mediatoren führt .

Wirkmechanismus

Target of Action

Hydrocortisone butyrate primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, and metabolism .

Biochemical Pathways

The binding of hydrocortisone butyrate to the glucocorticoid receptor can inhibit genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. Reduced cytokine production limits T cell proliferation . Glucocorticoids also suppress humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .

Pharmacokinetics

The pharmacokinetics of hydrocortisone butyrate, like other corticosteroids, is influenced by several factors, including the vehicle used for delivery, the integrity of the epidermal barrier, and the use of occlusive dressings . .

Result of Action

The action of hydrocortisone butyrate results in anti-inflammatory and immunosuppressive effects . It is used to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It is also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .

Action Environment

The action, efficacy, and stability of hydrocortisone butyrate can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound . Additionally, the integrity of the epidermal barrier and the use of occlusive dressings can influence the absorption and hence the efficacy of the drug .

Biochemische Analyse

Biochemical Properties

Hydrocortisone butyrate interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

Hydrocortisone butyrate has significant effects on various types of cells and cellular processes. It influences cell function by reducing inflammation, itching, and redness . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses cell-mediated immunity by inhibiting genes that code for cytokines .

Molecular Mechanism

The molecular mechanism of action of Hydrocortisone butyrate involves binding interactions with biomolecules and changes in gene expression. After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus . Here, it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding interaction leads to changes in gene expression, which in turn influences the biochemical reactions in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydrocortisone butyrate change over time. It is reported that mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day

Dosage Effects in Animal Models

The effects of Hydrocortisone butyrate vary with different dosages in animal models. For instance, mild effects on maternal animals, such as reduced food consumption and a subsequent reduction in body weight gain, were seen at doses ≥0.6 mg/kg/day

Metabolic Pathways

Hydrocortisone butyrate is involved in various metabolic pathways. It is primarily metabolized in the liver via CYP3A4 . After metabolism, corticosteroids are excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .

Transport and Distribution

Hydrocortisone butyrate is transported and distributed within cells and tissues. It is possible that this medication will be absorbed from the skin into the bloodstream

Subcellular Localization

After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates itself into the cell nucleus This suggests that Hydrocortisone butyrate may be localized in the cell nucleus

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Hydrocortisonbutyrat beinhaltet die Veresterung von Hydrocortison mit Buttersäure. Die Reaktion erfordert in der Regel die Anwesenheit eines starken Säurekatalysators, wie z. B. Schwefelsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten . Die Reaktion kann wie folgt zusammengefasst werden:

Hydrocortison+ButtersäureH2SO4{_svg_4}this compound+Wasser

Industrielle Produktionsverfahren: In industriellen Umgebungen wird die Produktion von this compound unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert, um konstante Reaktionsbedingungen aufrechtzuerhalten und die Ausbeute zu verbessern. Der Prozess beinhaltet die Verwendung von Kieselgel als Trägermaterial, um die Veresterungsreaktion zu erleichtern und die Reinheit des Produkts zu erhöhen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hydrocortisonbutyrat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen in this compound können zu Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid zu Hydroxylgruppen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Salzsäure oder Natriumhydroxid zur Hydrolyse.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Hydroxyl-Derivaten.

Substitution: Rückkehr zu Hydrocortison und Buttersäure.

Vergleich Mit ähnlichen Verbindungen

Hydrocortisonbutyrat wird mit anderen Kortikosteroiden verglichen, wie z. B.:

- Hydrocortisonacetat

- Betamethasonvalerat

- Triamcinolonacetonid

Einzigartigkeit: This compound ist aufgrund seiner nicht-fluorierten Struktur einzigartig, die das Risiko von Nebenwirkungen wie Hautatrophie und Rosazea im Vergleich zu fluorierten Kortikosteroiden reduziert . Zusätzlich hat es ein günstiges Sicherheitsprofil und ist wirksam bei der Behandlung einer Vielzahl von entzündlichen Hauterkrankungen .

Ähnliche Verbindungen:

- Hydrocortisonacetat

- Betamethasonvalerat

- Triamcinolonacetonid

- Fluocinolonacetonid

Eigenschaften

IUPAC Name |

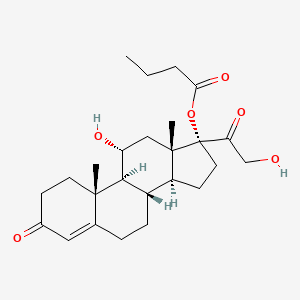

[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCQMVFGOVHVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13609-67-1 | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.